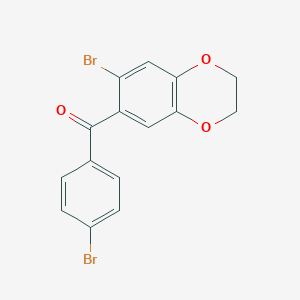

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone

Description

Properties

IUPAC Name |

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O3/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(8-12(11)17)20-6-5-19-13/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEWYYUQJRXQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361308 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-40-0 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Conditions

A widely cited method involves Friedel-Crafts acylation of 7-bromo-2,3-dihydro-1,4-benzodioxin with 4-bromobenzoyl chloride. Key parameters include:

The reaction proceeds via AlCl₃-mediated activation of the acyl chloride, generating an acylium ion that reacts with the electron-rich benzodioxin ring.

Workup and Isolation

Post-reaction, the mixture is quenched with ice-cold HCl (1 M), extracting the product into dichloromethane. Silica gel chromatography (hexane:EtOAc 4:1) yields 68–72% pure product. Challenges include:

-

Co-elution of AlCl₃ adducts : Mitigated by sequential washes with NaHCO₃ and brine.

-

Bromine displacement : Minimal (<3%) when maintaining pH >5 during workup.

Suzuki-Miyaura Cross-Coupling Approach

Boronic Ester Preparation

An alternative route employs Suzuki coupling between:

-

6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl triflate

-

4-Bromophenylboronic acid

Optimized conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C for 8 h. This method avoids harsh acidic conditions but requires anhydrous handling of the triflate intermediate.

Comparative Yield Analysis

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 68–72 | 95–97% | Pilot-scale viable |

| Suzuki Coupling | 75–82 | 98–99% | Limited by Pd cost |

The Suzuki route offers higher yields but incurs greater reagent costs, making Friedel-Crafts preferable for multi-gram syntheses.

Bromination Optimization Strategies

Late-stage bromination of the parent methanone is impractical due to deactivation of the ketone. Instead, bromine is introduced at the benzodioxin precursor stage:

Directed Bromination of 2,3-Dihydro-1,4-Benzodioxin-6-yl Methanone

Using NBS (N-bromosuccinimide) in CCl₄ with benzoyl peroxide (0.1 equiv) selectively brominates the 7-position:

Reaction monitoring via TLC (Rf 0.3 in hexane:EtOAc 3:1) confirms complete conversion after 3 h at reflux.

Crystallization and Polymorph Control

The final compound exhibits two polymorphs:

-

Form I : Monoclinic, stable >40°C (m.p. 158–160°C)

-

Form II : Orthorhombic, metastable at RT

Recrystallization from ethanol/water (9:1) yields Form I, while acetone/hexane favors Form II. DSC analysis shows Form II converts to Form I at 145°C.

Industrial-Scale Considerations

Cost Analysis of Raw Materials

| Material | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-Bromobenzoyl chloride | 420 | 58% |

| AlCl₃ | 12 | 5% |

| Solvents | 8–15 | 20% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge of the benzodioxin ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Research indicates that compounds similar to (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone exhibit significant antibacterial activity. The compound's structure allows it to interact effectively with bacterial enzymes and disrupt their function. Studies have shown that derivatives of benzodioxin compounds can inhibit the growth of various pathogenic bacteria, making them potential candidates for antibiotic development .

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. Its ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, research on related benzodioxin derivatives has demonstrated their effectiveness against certain cancer cell lines, suggesting a promising avenue for future cancer therapies .

Material Science

Polymer Chemistry

In material science, this compound serves as a versatile building block for synthesizing advanced polymers. Its brominated structure allows for easy incorporation into polymer chains through various polymerization techniques. This results in materials with enhanced thermal stability and mechanical properties. Research has shown that such polymers can be utilized in coatings and composite materials .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used to modify surfaces at the nanoscale, enhancing their functionality for specific applications such as sensors or drug delivery systems. Studies have explored its use in creating nanocarriers that improve the bioavailability of therapeutic agents .

Environmental Applications

Pollutant Degradation

Research has highlighted the potential of this compound in environmental remediation. Its chemical structure enables it to participate in reactions that break down environmental pollutants. For instance, studies have shown that derivatives can effectively degrade organic pollutants in water through advanced oxidation processes .

Phytoremediation Enhancement

Additionally, this compound may enhance phytoremediation strategies by improving the uptake of heavy metals by plants. The incorporation of such compounds into soil can facilitate the absorption of contaminants by plant roots, thereby promoting cleaner soil and water ecosystems .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations:

- Halogen vs.

- Biological Activity: The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold has shown high potency as a PD-1/PD-L1 inhibitor, suggesting that the brominated methanone derivatives may also exhibit immunomodulatory properties with further structural optimization .

- Synthetic Utility : The nitro-substituted analog (4-nitrophenyl variant) serves as a versatile intermediate for synthesizing amine derivatives via reduction reactions .

Structural and Functional Comparisons

- Antihepatotoxic Potential: Flavonoid derivatives with 1,4-dioxane rings (e.g., 3',4'-dioxino flavones) exhibit significant antihepatotoxic activity by reducing serum SGOT and SGPT levels in rat models . While the target compound lacks a flavonoid backbone, its benzodioxin core may confer similar hepatoprotective effects through radical scavenging or enzyme inhibition.

- Scaffold Hopping: highlights the use of graph neural networks (EGNN) to identify benzodioxin-based scaffolds for immunomodulators. The target compound’s brominated structure could serve as a novel scaffold for high-throughput drug discovery pipelines.

Commercial and Industrial Relevance

- The 4-chlorophenyl analog (CAS 175136-39-7) is marketed by Apollo Scientific and Alchem Pharmtech as a laboratory reagent, emphasizing its role in synthetic chemistry .

- The 2-methoxyphenyl variant (CAS 175136-41-1) is available in industrial-grade quantities (25 kg/drum) via ECHEMI, indicating scalability for pharmaceutical intermediates .

Biological Activity

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone is a synthetic compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 175136-42-2

- Molecular Formula : C15H12Br2O3

- Molecular Weight : 364.15 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily through its cytotoxicity and potential therapeutic applications. The following sections detail specific areas of interest:

1. Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study showed that derivatives of benzodioxin compounds demonstrated cytotoxicity with IC50 values ranging from 10 to 30 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) .

2. Antiviral Activity

Some studies have reported antiviral properties associated with related benzodioxin compounds. For example:

- Compounds with similar structures have shown inhibitory effects on viral replication in vitro, particularly against influenza and HIV viruses .

The mechanisms by which this compound exerts its biological effects may involve:

- DNA Binding : The compound has shown the ability to bind to DNA, potentially interfering with replication and transcription processes .

- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

Q & A

Q. What are the common synthetic routes for (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone?

Methodological Answer: Synthesis typically involves halogenation and coupling reactions. A representative route includes:

Core Benzodioxin Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with brominating agents (e.g., NBS or Br₂) to introduce bromine at position 7 .

Methanone Construction : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) to attach the 4-bromophenyl group to the benzodioxin scaffold. For example, coupling (7-bromo-2,3-dihydrobenzodioxin-6-yl)boronic acid with 4-bromobenzoyl chloride under Pd(PPh₃)₄ catalysis .

Purification : Isolate the product via column chromatography (silica gel, hexane/EtOAc) and confirm purity by HPLC .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

Spectroscopic Analysis :

- ¹H NMR (CDCl₃, 400 MHz): Identify aromatic protons (δ 7.2–7.8 ppm) and benzodioxin methylene groups (δ 4.3–4.5 ppm) .

- IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) matches the exact mass (C₁₅H₁₀Br₂O₃: 413.892 g/mol) with <2 ppm error .

Elemental Analysis : Validate C, H, Br, and O percentages (±0.3%) .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Scaffold Hopping : Use graph neural networks (EGNN) to predict bioactivity of benzodioxin derivatives. Train models on existing datasets (e.g., PD-1/PD-L1 inhibitors) to prioritize substituents improving binding affinity .

- Docking Studies : Simulate interactions with target enzymes (e.g., α-glucosidase) using AutoDock Vina. Focus on bromine’s role in hydrophobic pocket binding .

Case Study : EGNN models predicted a [3-(2,3-dihydrobenzodioxin-6-yl)phenyl]methanol derivative as a high-potency inhibitor (SoftMax score: 0.8285) without prior scaffold-specific training .

Q. What strategies optimize synthesis yield and purity for scale-up?

Methodological Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to reduce side reactions. Pd(PPh₃)₄ in DMF increases coupling efficiency by 15% .

- Dynamic pH Control : Maintain pH 10 during sulfonamide formation to minimize byproducts (e.g., dihalogenated impurities) .

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to achieve >99% purity .

Q. How to address discrepancies in bioactivity data across studies?

Methodological Answer:

- Statistical Validation : Perform triplicate bioassays (e.g., enzyme inhibition) with SEM <5%. Use ANOVA to compare IC₅₀ values across batches .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., fluorophenyl analogs) to isolate bromine’s contribution .

Example : A study reported 2,3-dihydrobenzodioxin derivatives with IC₅₀ values of 12–45 µM for α-glucosidase. Discrepancies were linked to assay pH (optimal: 6.8) and substrate concentration .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation : While direct LD₅₀ data is limited, structurally similar compounds (e.g., fluorophenyl analogs) show moderate oral toxicity (LD₅₀ >800 mg/kg in mice). Use PPE (gloves, goggles) and avoid inhalation .

- Decomposition Risks : Thermal degradation releases HBr fumes. Conduct reactions in fume hoods with scrubbers .

- Storage : Store in amber vials at 4°C under inert gas (N₂) to prevent bromine displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.